molecular formula C6H11NO2 B13014401 trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole

trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole

Cat. No.: B13014401
M. Wt: 129.16 g/mol
InChI Key: HGEIYKJSFPCMLX-WDSKDSINSA-N
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Description

trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole: is a heterocyclic compound that features a unique structure combining a dioxane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a pyrrole derivative in the presence of an acid catalyst. The reaction conditions often require careful temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce functional groups such as alkyl or aryl groups.

Scientific Research Applications

trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Hexahydro-1,4-dioxino[2,3-c]pyrrole: A similar compound with a slightly different ring structure.

    Tetrahydro-1,4-dioxino[2,3-c]pyrrole: Another related compound with fewer hydrogen atoms.

Uniqueness: trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole is unique due to its specific ring fusion and the presence of both dioxane and pyrrole rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4aS,7aS)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6-/m0/s1

InChI Key

HGEIYKJSFPCMLX-WDSKDSINSA-N

Isomeric SMILES

C1CO[C@H]2CNC[C@@H]2O1

Canonical SMILES

C1COC2CNCC2O1

Origin of Product

United States

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